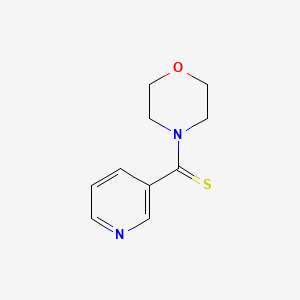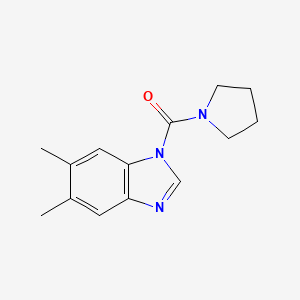
4-(3-pyridinylcarbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-pyridinylcarbonothioyl)morpholine, also known as PCTM, is a chemical compound that has been extensively studied for its potential use in scientific research. PCTM is a heterocyclic compound that contains both a pyridine ring and a morpholine ring, as well as a carbonothioyl group. Its unique structure makes it an attractive candidate for use in various scientific applications, including as a potential drug target.
Wirkmechanismus
The mechanism of action of 4-(3-pyridinylcarbonothioyl)morpholine involves its ability to inhibit the activity of certain enzymes. Specifically, 4-(3-pyridinylcarbonothioyl)morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 4-(3-pyridinylcarbonothioyl)morpholine can increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(3-pyridinylcarbonothioyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, 4-(3-pyridinylcarbonothioyl)morpholine has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and carbonic anhydrase. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-pyridinylcarbonothioyl)morpholine in scientific experiments is its unique structure, which makes it an attractive candidate for use as a drug target. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine has been shown to have a number of biochemical and physiological effects, which may make it useful in the treatment of various diseases. However, there are also some limitations to using 4-(3-pyridinylcarbonothioyl)morpholine in lab experiments. For example, the synthesis of 4-(3-pyridinylcarbonothioyl)morpholine can be challenging, which may limit its availability for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(3-pyridinylcarbonothioyl)morpholine. One area of interest is its potential use in the treatment of Alzheimer's disease. 4-(3-pyridinylcarbonothioyl)morpholine has been shown to increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of this disease. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine may have potential as a drug target for the development of new drugs. Further research is needed to fully understand the potential uses of 4-(3-pyridinylcarbonothioyl)morpholine in scientific research.
Synthesemethoden
The synthesis of 4-(3-pyridinylcarbonothioyl)morpholine involves the reaction of 3-pyridinecarbonyl chloride with morpholine in the presence of carbon disulfide. This reaction results in the formation of 4-(3-pyridinylcarbonothioyl)morpholine, which can then be purified and used in scientific experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-pyridinylcarbonothioyl)morpholine has been studied extensively for its potential use in scientific research. One area of interest is its potential use as a drug target. 4-(3-pyridinylcarbonothioyl)morpholine has been shown to inhibit the activity of certain enzymes, making it a potential target for the development of new drugs. Additionally, 4-(3-pyridinylcarbonothioyl)morpholine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
morpholin-4-yl(pyridin-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c14-10(9-2-1-3-11-8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAVLRJNLFBESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl(pyridin-3-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)

![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)



![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)